1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile
Overview
Description
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H8F3NO and a molecular weight of 227.19 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a carbonitrile group
Preparation Methods
The synthesis of 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:
Chemical Reactions Analysis
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Major Products: Major products formed from these reactions include carboxylic acids, amines, and substituted phenyl derivatives.
Scientific Research Applications
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, while the cyclopropane ring provides structural rigidity . The compound may modulate specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile: This compound lacks the methoxy group, which may affect its reactivity and binding properties.
1-[3-(Methoxy)phenyl]cyclopropane-1-carbonitrile: The absence of fluorine atoms may result in different chemical and biological activities.
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid:
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENIAMBYUGNOCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197094 | |
Record name | Cyclopropanecarbonitrile, 1-[3-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260653-10-8 | |
Record name | Cyclopropanecarbonitrile, 1-[3-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260653-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarbonitrile, 1-[3-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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